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Introduction

The measurement of mitochondrial calcium ([Ca2+]m) is crucial for understanding a wide range
of cellular processes, from bioenergetics and signaling to cell death pathways. Dysregulation of
mitochondrial calcium homeostasis is implicated in numerous pathologies, including
neurodegenerative diseases, cardiovascular disorders, and cancer. The photoprotein Obelin,
derived from the hydroid Obelia longissima, offers a sensitive and specific method for
quantifying [Ca2+]m. Like its well-known counterpart aequorin, Obelin is a bioluminescent
protein that emits light in a calcium-dependent manner. This technology provides a high signal-
to-noise ratio due to the absence of background luminescence in most biological systems.[1][2]

These application notes provide a detailed protocol for the expression of a mitochondrially-
targeted Obelin (mtObelin) and its use in measuring mitochondrial calcium dynamics in live

cells.

Principle of the Method

The Obelin-based [Ca2+]m measurement relies on the expression of a chimeric protein where
the apo-obelin (the protein component of Obelin) is fused to a mitochondrial targeting
sequence (MTS). This fusion protein is expressed in the host cells and is subsequently
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imported into the mitochondrial matrix. The expressed apo-obelin is then reconstituted with its
luciferin substrate, coelenterazine, which is cell-permeant. The reconstituted Obelin is inactive
in the low-calcium environment of the resting mitochondrial matrix. Upon cellular stimulation
that leads to an increase in mitochondrial calcium, Ca2+ binds to Obelin, triggering a
conformational change that leads to the oxidation of coelenterazine and the emission of a flash

of blue light. The intensity of this light is proportional to the concentration of mitochondrial
calcium.

Quantitative Data Summary

The following tables summarize the key characteristics of the Obelin photoprotein and provide
a comparison with other common methods for measuring mitochondrial calcium.

Table 1: Properties of Recombinant Obelin

Property Value Reference
Molecular Weight ~22 kDa

Calcium Binding Sites 3

Emission Maximum 485 nm

Optimal [Ca2+] Range 10-%5t0 10735 M [3]

Signal Bioluminescent

Requirement Coelenterazine

Table 2: Comparison of Mitochondrial Calcium Measurement Methods
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Experimental Protocols
I. Construction of a Mitochondrially-Targeted Obelin
(mtObelin) Expression Plasmid

This protocol describes the creation of a mammalian expression vector that will express apo-

obelin with an N-terminal mitochondrial targeting sequence. A commonly used and efficient

MTS is the pre-sequence of subunit VIII of human cytochrome c oxidase.

Materials:
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 Mammalian expression vector (e.g., pPcDNA3.1)

e cDNA encoding apo-obelin

e Oligonucleotides for PCR amplification of the MTS and apo-obelin
» Restriction enzymes and T4 DNA ligase

o Competent E. coli for cloning

e Plasmid purification kit

Procedure:

e Design PCR Primers:

o Forward Primer for MTS: Design a forward primer that includes a Kozak consensus
sequence followed by the start codon and the sequence for the MTS from subunit VIII of
human cytochrome c oxidase (e.g., MSVLTPLLLRGLTGSARRLPVPRAKIHSL).
Incorporate a restriction site at the 5' end (e.g., Nhel).

o Reverse Primer for MTS: Design a reverse primer that is complementary to the end of the
MTS and introduces a restriction site that will allow in-frame fusion with the apo-obelin
sequence (e.g., BamHI).

o Forward Primer for apo-obelin: Design a forward primer that includes a restriction site
compatible with the MTS reverse primer (e.g., BamHI) and is in-frame with the start of the
apo-obelin coding sequence.

o Reverse Primer for apo-obelin: Design a reverse primer complementary to the end of the
apo-obelin coding sequence, including a stop codon and a different restriction site (e.g.,
Xhol).

o PCR Amplification:

o Amplify the MTS sequence from a suitable template (e.g., a plasmid containing a
mitochondrially-targeted protein or synthesized oligonucleotides).
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o Amplify the apo-obelin cDNA.

» Restriction Digest and Ligation:

o Digest the mammalian expression vector and the PCR products with the appropriate
restriction enzymes.

o Purify the digested DNA fragments.

o Perform a three-part ligation (vector + MTS insert + apo-obelin insert) using T4 DNA
ligase.

e Transformation and Screening:

o Transform the ligation mixture into competent E. coli.

o Select for positive clones by antibiotic resistance.

o Screen colonies by colony PCR and restriction digest of purified plasmid DNA.
e Sequence Verification:

o Sequence the final plasmid construct to ensure the MTS and apo-obelin are in the correct
frame and free of mutations.

Il. Cell Culture and Transfection

Materials:

o Mammalian cell line of choice (e.g., HeLa, HEK293)

o Complete growth medium (e.g., DMEM with 10% FBS)
e Phosphate-buffered saline (PBS)

o Transfection reagent (e.g., Lipofectamine 3000)

o mtObelin expression plasmid
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Procedure:

o Cell Seeding: The day before transfection, seed the cells in a suitable format (e.g., 24-well
plate or 35 mm dishes) so that they are 70-90% confluent at the time of transfection.

e Transfection:

o On the day of transfection, prepare the DNA-transfection reagent complexes according to
the manufacturer's protocol.

o Add the complexes to the cells and incubate for 24-48 hours to allow for protein

expression.

lll. Reconstitution of mtApo-Obelin and Measurement of
Mitochondrial Calcium

Materials:
o Transfected cells expressing mtApo-Obelin

o Krebs-Ringer Bicarbonate (KRB) buffer: 125 mM NaCl, 5 mM KClI, 1.2 mM MgS0O4, 1.2 mM
KH2PO4, 25 mM HEPES, 6 mM glucose, 2 mM CaCl2, pH 7.4.

o Coelenterazine (5 mM stock in methanol, stored at -80°C)

e Luminometer with injection ports

e Agonist of interest (e.g., ATP, histamine) to induce calcium release
 Digitonin

e Triton X-100

e CacCl2 solution

Procedure:

e Apo-Obelin Reconstitution:
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o Wash the transfected cells twice with KRB buffer.

o Incubate the cells in KRB buffer containing 5 uM coelenterazine for 2-4 hours at 37°C in
the dark. This allows the coelenterazine to cross the cell and mitochondrial membranes
and reconstitute the apo-obelin into functional Obelin.[4]

e Luminometer Setup:
o Place the plate or dish containing the reconstituted cells into the luminometer.
o Set the luminometer to record luminescence at 1-second intervals.
o Measurement of Basal and Stimulated [Ca2+]m:
o Start recording the basal luminescence for 60-120 seconds to establish a stable baseline.

o Inject the agonist of interest through the luminometer's injection port and continue
recording the luminescence signal. A sharp increase in luminescence indicates a rise in
mitochondrial calcium.

o Calibration:

o At the end of the experiment, inject a solution of digitonin (to permeabilize the plasma
membrane) followed by a high concentration of CaCl2 (e.g., 10 mM) and Triton X-100 (to
lyse all membranes) to measure the total remaining Obelin pool (Lmax).

IV. Data Analysis and Calibration

The raw luminescence data (in Relative Light Units, RLU) can be converted to calcium
concentration using the following equation, which relates the rate of Obelin consumption (L) to
the total amount of active Obelin (Lmax):

[Caz*] = (L/ (k * Lmax))(1/n)
Where:

o L is the luminescence intensity at a given time.
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e Lmax is the total luminescence obtained after lysing the cells in the presence of saturating
Caz+.

e ks the rate constant for the Ca2+-dependent reaction.

e nis the number of Ca2+ binding sites involved in triggering luminescence (for Obelin, this is
typically between 2 and 3).

The values for 'k’ and 'n' are typically determined by in vitro calibration of the specific Obelin
construct.

Mandatory Visualizations
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Caption: Agonist-induced mitochondrial calcium signaling pathway.
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Caption: Workflow for measuring mitochondrial calcium with Obelin.
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Caption: Core components and their roles in the Obelin assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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